3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Conformational Dynamics of the Norbornane Derivative
Dynamic NMR studies demonstrate restricted rotation about the aryl-norbornane bond, with rotational barriers ranging from 6.0–14.4 kcal/mol depending on substituent bulk. For the title compound, molecular mechanics simulations predict two dominant conformers:
- Exo-carboxylic acid : Carboxyl group oriented away from the bridgehead (ΔG = 0 kcal/mol)
- Endo-carboxylic acid : Carboxyl group directed toward the bridgehead (ΔG = +1.8 kcal/mol)
The energy difference arises from steric clashes between the carboxylic acid and thiazole carbamoyl group in the endo configuration. Variable-temperature ^13^C NMR data (-100°C to +25°C) show coalescence of bridgehead carbon signals at -80°C, corresponding to a ΔG‡ of 7.2 kcal/mol for ring puckering interconversion.
Stereochemical Implications of Carboxylic Acid Substituents
The 2-carboxylic acid group exhibits pronounced stereoelectronic effects:
| Position | pKa | Solubility (mg/mL) |
|---|---|---|
| exo | 3.1 | 12.4 (H2O) |
| endo | 2.8 | 8.9 (H2O) |
The 0.3 pKa unit difference reflects enhanced resonance stabilization in the endo isomer due to orbital alignment with the norbornane π-system. Chiral HPLC separation of norbornane carboxylate enantiomers demonstrates ΔΔG of 0.6 kcal/mol between diastereomeric complexes with cellulose tris(3,5-dimethylphenylcarbamate).
Thiazole Ring Functionalization
Electronic Effects of 2,4-Difluorophenyl Substitution
Hammett analysis (σ~meta~ = +0.34, σ~para~ = +0.15) predicts 18% rate enhancement for electrophilic substitution at the thiazole C5 position compared to unsubstituted phenyl. DFT calculations (B3LYP/6-311+G**) reveal:
Carbamoyl Linker Geometry and Torsional Strain Analysis
The carbamoyl spacer adopts a trans-amide configuration (ω = 178°) to minimize 1,3-allylic strain between norbornane and thiazole moieties. Rotational barriers:
| Bond | Barrier (kcal/mol) |
|---|---|
| Norbornane-C(=O) | 14.2 |
| C(=O)-NH | 9.8 |
| NH-Thiazole | 6.4 |
The elevated norbornane-carbonyl barrier arises from conjugation with the bicyclic system's π-orbital network. Solid-state IR shows ν(C=O) at 1685 cm^-1^, indicating partial double bond character (80% vs free carbonyl).
Properties
Molecular Formula |
C18H16F2N2O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H16F2N2O3S/c19-10-3-4-11(12(20)6-10)13-7-26-18(21-13)22-16(23)14-8-1-2-9(5-8)15(14)17(24)25/h3-4,6-9,14-15H,1-2,5H2,(H,24,25)(H,21,22,23) |
InChI Key |
FMOYQCTWRYPGEZ-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The classical approach involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. For example, 1,3-butadiene or substituted olefins react with cyclopentadiene under thermal or catalytic conditions to yield bicyclo[2.2.1]hept-2-ene derivatives. Subsequent hydrogenation using palladium on activated charcoal in ethanol (, 760 Torr, 24 h) saturates the double bond, producing bicyclo[2.2.1]heptane.
Key Reaction Conditions:
Functionalization with Carboxylic Acid
Synthesis of the 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine Intermediate
The thiazole ring is constructed using a cyclocondensation reaction between a thiourea derivative and an α-halo carbonyl compound.
Thiourea Preparation
1-(2,4-Difluorophenyl)thiourea is synthesized by reacting 2,4-difluoroaniline with thiophosgene or ammonium thiocyanate under acidic conditions.
Thiazole Formation
The thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux (30 min) to form the thiazole ring via a Michael addition-cyclization mechanism.
Reaction Scheme:
Key Data:
Carbamoyl Linkage Formation
The carboxylic acid group on the bicycloheptane core is activated and coupled with the amine group of the thiazole intermediate.
Acid Activation
Bicyclo[2.2.1]heptane-2-carboxylic acid is converted to its acid chloride using thionyl chloride () or oxalyl chloride () in dichloromethane (DCM).
Amide Coupling
The acid chloride reacts with 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine in the presence of a base (e.g., triethylamine) to form the carbamoyl bond. Alternatively, coupling agents like EDCl/HOBt are used for direct amidation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl, HOBt |
| Solvent | DMF or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–16 h |
| Yield | 70–75% |
Stereochemical Considerations
The bicyclo[2.2.1]heptane core introduces stereogenic centers at C1, C2, and C4. Diastereomeric control is achieved through:
-
Chiral Resolution : Use of chiral stationary phases in HPLC.
-
Asymmetric Catalysis : Employing enantioselective hydrogenation catalysts during bicycloheptane synthesis.
Purification and Characterization
Final purification is performed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation relies on:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
WAY-324712 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-324712 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-324712 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to interfere with key biochemical processes in cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Alkyl groups (e.g., ethyl, isopropyl) increase hydrophobicity, while fluorine atoms enhance electronic interactions and metabolic stability. The 2,4-difluorophenyl group in the target compound likely improves binding to bacterial T-box regulatory elements compared to PKZ18’s isopropylphenyl group .
Biological Activity
The compound 3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that incorporates a thiazole ring and a difluorophenyl substituent. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide an in-depth review of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 318.34 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been reported to inhibit various cancer cell lines effectively.
- Case Study : A study evaluated several thiazole derivatives against colon carcinoma HCT-116 and breast cancer T47D cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 μM for HCT-116 cells, demonstrating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole Derivative A | HCT-116 | 6.2 |
| Thiazole Derivative B | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial potential of thiazole-containing compounds has also been investigated extensively. These compounds have demonstrated effectiveness against a range of pathogens.
- Research Findings : A series of thiazole derivatives were screened for antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited comparable activity to standard antibiotics like streptomycin.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative C | S. aureus | 15 μg/mL |
| Thiazole Derivative D | E. coli | 20 μg/mL |
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown promise in anti-inflammatory applications.
- Case Study : Research indicated that certain thiazole derivatives significantly reduced inflammatory markers in vitro and in vivo models of inflammation .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymes : Thiazole derivatives often inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
